Fmoc-Asp(OtBu)-Wang resin

Description

Historical Development of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and Wang Resin

The landscape of peptide synthesis was revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS) by R. B. Merrifield in 1963. peptide.compeptide.com This innovative approach, for which Merrifield was awarded the Nobel Prize, involves anchoring the C-terminal amino acid of a peptide to an insoluble resin support. peptide.compeptide.com This allows for the use of excess reagents to drive reactions to completion, with easy purification by simple filtration and washing. peptide.compeptide.com

Initially, SPPS primarily utilized the Boc/Bzl protection strategy. However, a significant advancement came in 1970 when Carpino and Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.compeptide.comscispace.com This provided a milder alternative to the acid-labile Boc group. nih.gov

A further key development occurred in 1973 when Su-sun Wang developed the p-alkoxybenzyl alcohol resin, now famously known as Wang resin. peptide.compeptide.comappliedpolytech.com This resin offered improved yields and purity for the final peptide products. appliedpolytech.com The combination of the Fmoc protecting group strategy with the Wang resin was pioneered by Meienhofer and coworkers in 1978, establishing the Fmoc/tBu strategy as a cornerstone of modern peptide synthesis. peptide.compeptide.com This orthogonal system, where the N-terminal Fmoc group is removed by a base and the side-chain protecting groups and resin linkage are cleaved by an acid, offered significant advantages in terms of selectivity and the ability to synthesize more complex peptides. peptide.comiris-biotech.deacs.org

Key Milestones in the Development of Fmoc-SPPS and Wang Resin

| Year | Milestone | Key Contributor(s) |

| 1963 | Development of Solid-Phase Peptide Synthesis (SPPS) | R. B. Merrifield |

| 1970 | Introduction of the Fmoc protecting group | Carpino and Han |

| 1973 | Development of p-alkoxybenzyl alcohol resin (Wang resin) | Su-sun Wang |

| 1978 | Development of the Fmoc/tBu strategy utilizing Wang resin | Meienhofer and coworkers |

Fundamental Role of Fmoc-Asp(OtBu)-Wang Resin in Peptide Chemistry

This compound plays a pivotal role in the synthesis of peptides containing aspartic acid at the C-terminus. sigmaaldrich.com As a pre-loaded resin, it provides a convenient and efficient starting point for the stepwise elongation of the peptide chain. cem.comcem.com The resin itself, a polystyrene-based solid support, acts as an anchor for the initial amino acid, facilitating the subsequent coupling and deprotection cycles of SPPS. rapp-polymere.compeptide.com

The choice of the Wang linker is crucial. It forms a benzyl (B1604629) ester bond with the first amino acid that is stable under the basic conditions used to remove the Fmoc protecting group but is readily cleaved by moderate treatment with an acid like trifluoroacetic acid (TFA) to release the final peptide acid. rapp-polymere.compeptide.com

The specific components of this compound each serve a distinct and vital purpose:

Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group shields the alpha-amino group of the aspartic acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence. Its removal is typically achieved using a mild base like piperidine (B6355638). peptide.comontosight.ai

Asp(OtBu): This represents the amino acid aspartic acid, with its side-chain carboxylic acid group protected by a tert-butyl (OtBu) group. This acid-labile protecting group prevents side reactions involving the aspartic acid side chain during synthesis. ontosight.ai

Wang Resin: This solid support provides the insoluble matrix to which the initial amino acid is attached. It allows for the easy separation of the growing peptide from excess reagents and byproducts. appliedpolytech.comrapp-polymere.com

The use of this pre-loaded resin is particularly advantageous for the synthesis of long or challenging peptide sequences. cem.comrapp-polymere.com It is a cornerstone in the development of peptide-based drugs and is widely used in biochemical and molecular biology research to create peptides with specific sequences for various applications. chemimpex.comchemimpex.com

Overview of Fmoc/tBu Protection Strategy in SPPS

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is the most widely used method in modern Solid-Phase Peptide Synthesis (SPPS). acs.orgrsc.org It is an orthogonal protection system, meaning that the different types of protecting groups are removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. peptide.com

In this strategy, the alpha-amino group of the amino acids is protected by the base-labile Fmoc group. peptide.comontosight.ai The reactive side chains of certain amino acids, such as the carboxylic acid group of aspartic acid, are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., tert-butyl ether, tert-butyl ester) or the trityl group. peptide.comontosight.ai

The synthesis cycle proceeds as follows:

Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid or peptide is removed by treatment with a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). peptide.comresearchgate.net This exposes a free amino group.

Washing: The resin is thoroughly washed to remove the excess base and the dibenzofulvene byproduct of the Fmoc deprotection. rsc.org

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amino group on the resin-bound peptide.

Washing: The resin is washed again to remove any unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all the side-chain protecting groups are removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.derapp-polymere.com

The Fmoc/tBu strategy has largely replaced the older Boc/Bzl strategy due to its milder reaction conditions and the avoidance of the highly toxic and corrosive hydrofluoric acid required in the final cleavage step of the Boc method. iris-biotech.de The orthogonality of the Fmoc/tBu approach also allows for on-resin modifications of the peptide, such as cyclization or the attachment of labels. peptide.comiris-biotech.de

Comparison of Protecting Groups in Fmoc/tBu Strategy

| Protecting Group | Protected Functional Group | Cleavage Condition |

| Fmoc | α-Amino group | Mild base (e.g., Piperidine) |

| tBu (tert-butyl) | Side-chain carboxyl, hydroxyl, etc. | Strong acid (e.g., TFA) |

| Trt (Trityl) | Side-chain of Cys, Asn, Gln, His | Acid |

This robust and versatile strategy has made the synthesis of complex peptides more accessible and efficient, fueling advancements in various fields, including drug discovery and materials science. ontosight.ai

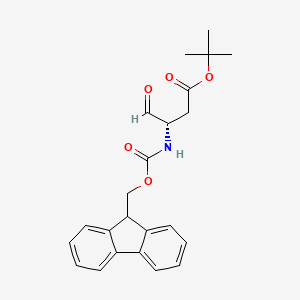

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25NO5 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

InChI |

InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27)/t15-/m0/s1 |

InChI Key |

TYPIQBXHJBDEBC-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Structural and Functional Characteristics of Fmoc Asp Otbu Wang Resin in Spps Methodologies

Polymer Matrix Composition and Cross-linking

The foundation of the Fmoc-Asp(OtBu)-Wang resin is a carefully engineered polymer matrix that provides the physical support for peptide synthesis. researchgate.net The choice of polymer and the degree of cross-linking are critical factors that dictate the resin's performance.

Polystyrene-Divinylbenzene (PS-DVB) Copolymer Basis

The most common polymer matrix for this resin is a copolymer of polystyrene and divinylbenzene (B73037) (PS-DVB). core.ac.ukresearchgate.net This combination is favored for its chemical inertness, mechanical stability under the repeated cycles of SPPS, and compatibility with a wide range of organic solvents used in the process. researchgate.netsoton.ac.uk The polystyrene backbone provides the bulk of the polymer, while the divinylbenzene acts as a cross-linking agent, creating a three-dimensional network. core.ac.ukasianpubs.org The use of PS-DVB resins is well-established in both laboratory-scale synthesis and large-scale production of peptides. researchgate.net

Influence of DVB Cross-linking on Resin Properties

The percentage of divinylbenzene (DVB) used for cross-linking significantly impacts the resin's physical and chemical properties. soton.ac.uknih.gov Typically, resins with 1-2% DVB cross-linking are employed in SPPS. asianpubs.orgrsc.org This level of cross-linking creates a gel-like matrix that swells in appropriate solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org This swelling is crucial as it allows reagents to penetrate the resin beads and access the growing peptide chain. rsc.org

Lower cross-linking (e.g., 0.3%) can lead to higher swelling and potentially faster reaction kinetics. nih.gov However, it may also result in lower mechanical stability. soton.ac.uk Conversely, higher cross-linking (e.g., 6%) can increase mechanical stability and has been shown to improve the purity of some synthesized peptides, but it may also restrict reagent access and slow down reaction rates. nih.gov The optimal degree of cross-linking often represents a compromise between these factors to achieve efficient synthesis. nih.govrsc.org

| Resin Property | Effect of Increasing DVB Cross-linking |

| Mechanical Stability | Increases |

| Swelling in Solvents | Decreases |

| Reagent Diffusion | Can be hindered at high levels |

| Reaction Kinetics | May decrease |

| Purity of Final Peptide | Can improve in some cases |

Functional Linker Design: p-Alkoxybenzyl Alcohol (Wang Linker)

The Wang linker, chemically a p-alkoxybenzyl alcohol, is a critical component that connects the growing peptide chain to the polystyrene-DVB matrix. core.ac.ukiris-biotech.de This linker is designed to be stable throughout the various steps of peptide synthesis but can be cleaved under specific acidic conditions at the end of the process to release the final peptide. acs.orgunits.it The Wang linker is particularly popular in Fmoc-based SPPS because it allows for the synthesis of peptides with a free carboxylic acid at the C-terminus upon cleavage with trifluoroacetic acid (TFA). iris-biotech.deunits.it

Pre-loaded Aspartic Acid Moiety: Fmoc-Asp(OtBu) Configuration

Role of the Fmoc Protecting Group on the Alpha-Amino Function

The α-amino group of the aspartic acid is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgcreative-peptides.com The Fmoc group is a base-labile protecting group, meaning it is stable under the acidic and neutral conditions used for peptide coupling but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgamericanpeptidesociety.org This orthogonality is a key feature of the Fmoc/tBu strategy in SPPS, as it allows for the selective deprotection of the N-terminus without disturbing the acid-labile side-chain protecting groups or the linker to the resin. wikipedia.orgiris-biotech.de The fluorenyl moiety of the Fmoc group also has a strong UV absorbance, which can be used to monitor the progress of the deprotection and coupling reactions. publish.csiro.au

Resin Loading Capacity and its Methodological Significance

The loading capacity, or substitution, of a resin is a quantitative measure of the number of reactive sites per gram of resin, typically expressed in millimoles per gram (mmol/g). iris-biotech.de This parameter is of paramount importance as it dictates the potential yield of the synthesized peptide. A higher loading capacity allows for the synthesis of a greater quantity of peptide per batch, which can be advantageous for large-scale production. iris-biotech.de

However, the choice of loading capacity is not solely about maximizing yield. For the synthesis of long or complex peptide sequences, a lower loading capacity is often preferred. rapp-polymere.comiris-biotech.decem.com this compound is available in various loading capacities to accommodate different synthetic needs. Low-loading versions are specifically recommended for the preparation of long or difficult peptide acids. cem.comcd-bioparticles.com This is because lower loading minimizes steric hindrance and reduces the likelihood of intermolecular and intramolecular aggregation of peptide chains on the resin. iris-biotech.deresearchgate.net Such aggregation can impede coupling and deprotection reactions, leading to incomplete sequences and a lower purity of the final product. iris-biotech.de

Conversely, for shorter, less complex peptides, a higher loading resin may be suitable and more efficient. iris-biotech.de The selection of an appropriate loading capacity is therefore a strategic balance between maximizing the theoretical yield and mitigating potential synthetic challenges associated with peptide sequence complexity.

| Loading Type | Typical Range (mmol/g) | Primary Application | Reference |

|---|---|---|---|

| Low Loading (LL) | 0.16 - 0.40 | Long or difficult peptide sequences | rapp-polymere.comcem.comcd-bioparticles.comiris-biotech.de |

| Standard Loading | 0.3 - 1.00 | General purpose, shorter peptides | watanabechem.co.jpsov-lab.ruchempep.comsigmaaldrich.com |

Particle Size (Mesh Size) and its Impact on Reaction Kinetics

The physical form of the resin, specifically its particle size, plays a crucial role in the efficiency of SPPS. iris-biotech.de Resin particles are typically spherical beads, and their size is commonly reported in mesh size, which is inversely proportional to the bead diameter. peptide.com Two frequently used sizes in SPPS are 100-200 mesh (corresponding to approximately 75-150 microns) and 200-400 mesh (approximately 35-75 microns). peptide.com

The reaction kinetics in SPPS are diffusion-controlled, meaning the rate of chemical reactions is dependent on the ability of reagents to diffuse into and throughout the resin beads. iris-biotech.depeptide.com Smaller beads have a higher surface-area-to-volume ratio, which facilitates faster diffusion of reagents into the polymer matrix. altabioscience.comiris-biotech.de This enhanced diffusion can lead to shorter reaction times and more complete coupling and deprotection steps, which is particularly beneficial for the synthesis of longer or sterically hindered peptides. altabioscience.comiris-biotech.de

However, there is a practical trade-off. While smaller particles can accelerate reaction kinetics, they can also lead to slower filtration times during the washing steps of SPPS. altabioscience.comiris-biotech.de For automated peptide synthesizers, very fine particles can pose challenges related to handling and maintaining proper flow rates. altabioscience.com Therefore, a balance must be struck. Many practitioners find that a particle size of 100-200 mesh offers a good compromise between favorable reaction kinetics and practical handling efficiency. altabioscience.comiris-biotech.de The particle size distribution is also a critical quality factor; a narrow distribution ensures that each bead acts as a consistent microreactor, leading to a more homogeneous product. peptide.com

| Mesh Size | Approximate Diameter (microns) | Impact on Kinetics | Handling Considerations | Reference |

|---|---|---|---|---|

| 100-200 | 75-150 | Good balance of reaction speed and reliability | Standard filtration times, suitable for manual and automated synthesis | altabioscience.comsigmaaldrich.compeptide.com |

| 200-400 | 35-75 | Faster reaction kinetics due to higher surface area | Can lead to extended filtration times, may require optimization for automated systems | altabioscience.compeptide.com |

Swelling Properties in Various Solvents

The ability of the resin to swell in different organic solvents is fundamental to the success of SPPS. peptide.com Although the cross-linked polystyrene matrix of the Wang resin is insoluble, it must be effectively solvated by the reaction solvent to allow reagents to penetrate the bead and access the growing peptide chain. iris-biotech.depeptide.com This swelling creates the necessary space within the resin for the peptide to elongate and for coupling and deprotection reactions to occur efficiently. iris-biotech.de

The degree of swelling is influenced by the resin's cross-linking density (typically 1-2% DVB for SPPS resins) and the nature of the solvent. iris-biotech.depeptide.com Higher cross-linking results in a more rigid resin that swells less. iris-biotech.de The choice of solvent is critical, as different solvents will cause the resin to swell to different extents. peptide.com Solvents commonly used in Fmoc-SPPS include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). peptide.com

A resin that swells more effectively allows for a higher diffusion rate of reagents, which translates to shorter reaction times and more complete conversions. iris-biotech.de For the synthesis of large molecules, high swelling is particularly important to ensure there is enough space for the growing peptide, minimizing aggregation that can inhibit reactions and lower the final product's yield. iris-biotech.de Some modern resins, known as TentaGel® or PEG-PS resins, incorporate polyethylene (B3416737) glycol (PEG) grafts onto the polystyrene core. cd-bioparticles.comiris-biotech.de These hybrid resins exhibit excellent swelling properties in a wide range of solvents and are particularly suited for synthesizing long and challenging peptides due to the PEG's ability to reduce aggregation. cd-bioparticles.com

| Solvent | Typical Swelling Factor (mL/g of resin) | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | 5.5 | peptide.com |

| Toluene | 5.3 | peptide.com |

| Dichloromethane (DCM) | 5.2 | peptide.com |

| Dioxane | 4.9 | peptide.com |

| Acetonitrile (CH3CN) | 4.7 | peptide.com |

| N,N-Dimethylformamide (DMF) | 3.5 | peptide.com |

Methodological Aspects of Solid Phase Peptide Synthesis Spps Utilizing Fmoc Asp Otbu Wang Resin

Attachment of the First Amino Acid: C-Terminal Aspartic Acid Loading

Esterification Procedures to Hydroxymethyl-Functionalized Linkers

Several methods are employed for the esterification of Fmoc-amino acids to hydroxymethyl-functionalized linkers like Wang resin. One of the most common approaches involves the use of a carbodiimide activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP). peptide.comaltabioscience.com

Another widely used technique is the symmetrical anhydride method. sigmaaldrich.com In this procedure, the Fmoc-amino acid is pre-activated by reacting it with a carbodiimide to form a symmetrical anhydride, which then reacts with the resin's hydroxyl groups, again often in the presence of a catalytic amount of DMAP. sigmaaldrich.com While effective, this method requires a larger excess of the Fmoc-amino acid.

Alternative esterification methods have been developed to address some of the drawbacks of the traditional approaches. These include the use of pre-formed active esters of the Fmoc-amino acid or employing different coupling reagents like 2,6-dichlorobenzoyl chloride, which has been shown to improve yields in some cases. researchgate.netresearchgate.net The choice of solvent is also crucial, with N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being the most commonly used. acs.org

| Esterification Method | Activating/Coupling Agents | Catalyst | Key Characteristics |

| Carbodiimide Method | DCC or DIC | DMAP | Common and effective, but can lead to side reactions. peptide.comaltabioscience.com |

| Symmetrical Anhydride | Fmoc-amino acid + Carbodiimide | DMAP | Requires a larger excess of the amino acid. sigmaaldrich.com |

| 2,6-Dichlorobenzoyl Chloride | 2,6-Dichlorobenzoyl Chloride | - | Can provide higher yields in certain cases. researchgate.netresearchgate.net |

| Active Ester Method | Pre-formed active esters (e.g., with HOBt) | DMAP | Can improve yields and reduce side reactions. researchgate.net |

Minimization of Epimerization and Dipeptide Formation During Loading

Two significant side reactions can occur during the loading of the first amino acid onto Wang resin: epimerization (racemization) and dipeptide formation. sigmaaldrich.comiris-biotech.de Epimerization, the change in the stereochemical configuration of the α-carbon of the amino acid, is a major concern, particularly for sensitive amino acids like cysteine and histidine, although it can occur with others under basic conditions. peptide.comresearchgate.net The basicity of DMAP can promote this side reaction. sigmaaldrich.com

To suppress epimerization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included in the reaction mixture. peptide.com HOBt reacts with the activated amino acid to form an active ester, which is less prone to racemization.

Dipeptide formation is another problematic side reaction that can occur if the Fmoc protecting group of the newly attached amino acid is prematurely cleaved by any residual base in the reaction milieu, such as dimethylamine impurities in DMF. peptide.com This exposes the free amine, which can then react with another activated amino acid, leading to the formation of a C-terminal dipeptide impurity. peptide.com Using high-purity solvents and carefully controlling the reaction conditions can help minimize this issue. peptide.com After the initial loading, a capping step with a reagent like acetic anhydride is often performed to block any unreacted hydroxyl groups on the resin, preventing the formation of deletion sequences in the subsequent steps. peptide.compeptide.com

Catalytic Approaches for Loading Enhancement

The efficiency of loading the first amino acid onto the Wang resin can be influenced by the choice and amount of catalyst. DMAP is a highly effective acylation catalyst, but its strong basicity can exacerbate epimerization. sigmaaldrich.com Therefore, it is typically used in catalytic amounts (e.g., 0.1 equivalents relative to the resin). peptide.compeptideweb.com

Research has explored other catalytic systems to enhance loading efficiency while minimizing side reactions. The use of non-nucleophilic bases in conjunction with activating agents aims to facilitate the esterification without promoting racemization. For instance, modifying the Wang resin to a benzyloxybenzyl chloride derivative and using a non-nucleophilic base like diisopropylethylamine (Hunig's base) with the addition of potassium iodide as a catalyst has been reported to achieve high loading with minimal racemization. bharavilabs.in

Fmoc Deprotection Cycle on Resin

Mechanism of Fmoc Group Removal by Basic Reagents (e.g., Piperidine (B6355638), DBU)

The Fmoc group is stable to acidic conditions but is readily cleaved by bases. altabioscience.com The removal of the Fmoc group proceeds through a two-step β-elimination mechanism. nih.govspringernature.comrsc.org

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system. nih.govspringernature.com

β-Elimination: This deprotonation leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes β-elimination, releasing the free amine of the resin-bound amino acid, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. altabioscience.comspringernature.com

The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to a stable and undesired adduct. To prevent this, the deprotecting base, such as piperidine, is used in excess to act as a scavenger for the DBF, forming a stable fulvene-piperidine adduct that can be washed away. altabioscience.comspringernature.comscielo.org.mx

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can also be used for Fmoc deprotection, often resulting in faster cleavage. peptide.comnih.gov However, because DBU is non-nucleophilic, it cannot scavenge the DBF intermediate. peptide.comnih.gov Therefore, a nucleophilic scavenger, such as a small amount of piperidine or piperazine (B1678402), is often added to the DBU solution to trap the DBF. rsc.orgpeptide.comrsc.org

| Deprotecting Reagent | Mechanism of Action | Role of Reagent | Considerations |

| Piperidine | Base-catalyzed β-elimination | Base and DBF scavenger | Standard reagent, used in 20-30% concentration in DMF. springernature.compeptide.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, non-nucleophilic base for β-elimination | Primarily a base | Faster deprotection, requires a nucleophilic scavenger for DBF. peptide.comnih.gov Can increase risk of aspartimide formation. peptide.comresearchgate.net |

| Piperazine/DBU | Combination of nucleophilic base and strong base | Piperazine acts as a DBF scavenger, DBU accelerates deprotection | Reported to be a rapid and efficient alternative to piperidine. rsc.orgscispace.com |

Factors Influencing Deprotection Efficiency

The efficiency of the Fmoc deprotection step can be influenced by several factors, which, if not optimized, can lead to incomplete deprotection and the formation of deletion sequences.

Choice of Base and Concentration: The basicity and concentration of the deprotecting agent are critical. While a 20% solution of piperidine in DMF is standard, incomplete deprotection can occur in "difficult" sequences. scielo.org.mxpeptide.com Stronger bases like DBU can be more effective in these cases but may also increase the risk of side reactions like aspartimide formation, especially with Asp(OtBu) residues. peptide.comresearchgate.netacs.org

Solvent: The polarity of the solvent affects the rate of deprotection. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are preferred as they facilitate the deprotection reaction more effectively than less polar solvents like DCM. nih.govspringernature.com

Steric Hindrance: The steric bulk of the side-chain protecting groups of the amino acids can hinder the access of the deprotecting base to the Fmoc group. nih.govscielo.org.mx For example, the deprotection of an arginine residue with its bulky Pbf protecting group may require longer reaction times or an additional deprotection step to ensure complete removal of the Fmoc group. nih.gov

Peptide Sequence and Aggregation: Certain peptide sequences, particularly those rich in hydrophobic amino acids, have a tendency to aggregate on the solid support. researchgate.net This aggregation can prevent the deprotecting solution from efficiently reaching all the reactive sites, leading to incomplete Fmoc removal. scielo.org.mx

Peptide Bond Formation (Coupling)

The core process of elongating the peptide chain involves the formation of a peptide (amide) bond between the free α-amino group of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid. oup.com This process, known as coupling, is a critical step that is repeated cyclically to build the desired peptide sequence. uci.edu To ensure the reaction proceeds efficiently and without unwanted side reactions, the carboxyl group of the incoming amino acid must first be activated. oup.comcreative-peptides.com

Direct condensation between the carboxyl group of an incoming amino acid and the amino group of the peptide chain on the resin is kinetically unfavorable. creative-peptides.com Therefore, the carboxyl group must be converted into a more reactive species that is susceptible to nucleophilic attack by the terminal amine. This is achieved by reacting the Fmoc-amino acid with a coupling reagent to form an activated intermediate, such as an active ester or a symmetrical anhydride. oup.com This activation step makes the carboxyl carbon more electrophilic, facilitating the formation of the peptide bond. creative-peptides.com The choice of activation strategy is crucial for maintaining high coupling efficiency and minimizing side reactions, particularly racemization. bachem.com

A variety of reagents have been developed to promote efficient peptide bond formation in SPPS. These can be broadly categorized into carbodiimides and phosphonium/uronium salts. bachem.com Additives are often included to enhance coupling speed and suppress racemization. iris-biotech.de

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic activators. creative-peptides.combachem.com DIC is often preferred in automated SPPS because its urea byproduct is more soluble in common wash solvents. bachem.com Carbodiimide-mediated couplings are frequently performed in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) to form active esters that reduce the risk of racemization. bachem.comiris-biotech.de

Phosphonium and Uronium Salts : Reagents such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents. bachem.comnih.gov They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to form an active ester in situ. bachem.com HBTU, for example, allows for rapid activation and has been shown to achieve complete coupling reactions in as little as 10-30 minutes, even for sterically hindered amino acids that might otherwise require double coupling. nih.gov

The selection of a coupling reagent and additive depends on factors such as the specific amino acid sequence, the potential for steric hindrance, and the risk of side reactions like racemization.

| Reagent Class | Examples | Common Additives | Mechanism/Notes |

| Carbodiimides | DIC, DCC | HOBt, Oxyma Pure | Forms a soluble urea byproduct (DIC) or insoluble byproduct (DCC). Additives are used to minimize racemization. bachem.com |

| Uronium Salts | HBTU, HATU, HCTU | (HOAt for HATU) | Requires a tertiary base (e.g., DIPEA). Highly efficient and fast-acting, reducing the need for double coupling. bachem.comnih.gov |

| Phosphonium Salts | BOP, PyBOP | None required | Similar to uronium salts in efficiency. BOP was one of the first highly effective reagents in this class. bachem.com |

Cleavage of Peptides from Fmoc-Asp(OtBu)-Wang Resin

Once the peptide sequence is fully assembled, the final step is to detach the peptide from the solid support and remove the acid-labile side-chain protecting groups. sigmaaldrich.comgoogle.com For peptides synthesized on Wang resin, this is accomplished simultaneously in a single step using a strong acid treatment. peptide.comaltabioscience.com

The linkage anchoring the C-terminal aspartic acid to the Wang resin is a p-alkoxybenzyl ester. iris-biotech.de This bond is designed to be stable throughout the synthesis cycles (which involve base-mediated Fmoc deprotection) but labile to strong acids. peptide.comaltabioscience.com The standard procedure involves treating the peptide-resin with a high concentration of Trifluoroacetic Acid (TFA), often in a solution with other reagents known as a "cleavage cocktail". sigmaaldrich.compeptide.comthermofisher.com

The mechanism involves the protonation of the linker's ether oxygen by TFA, which initiates the cleavage of the ester bond, releasing the peptide with a free carboxylic acid at its C-terminus. researchgate.net Concurrently, the strong acidic environment cleaves the tert-butyl (OtBu) protecting group from the aspartic acid side chain and other t-butyl-based protecting groups (e.g., Boc on lysine) from the peptide. merckmillipore.com This process generates highly reactive carbocations, such as the tert-butyl cation, from the protecting groups and a benzyl (B1604629) cation from the Wang linker. merckmillipore.comresearchgate.net

| Parameter | Description | Typical Conditions |

| Cleavage Reagent | Strong acid to break the ester linkage. | Trifluoroacetic Acid (TFA) peptide.compeptide.com |

| Reaction Time | Dependent on peptide sequence and protecting groups. | 1.5 to 4 hours at room temperature. peptide.comthermofisher.com |

| Outcome | Peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed. | Free peptide with a C-terminal carboxyl group. altabioscience.com |

The carbocations generated during acidolysis are potent electrophiles that can attack nucleophilic side chains of certain amino acids, leading to irreversible modifications of the final peptide. sigmaaldrich.comwpmucdn.com Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by these reactive species. merckmillipore.com

To prevent these undesired side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.comwpmucdn.com These are nucleophilic compounds that react with and neutralize the carbocations as they are formed. researchgate.net The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com

Common scavengers and their functions are detailed below:

| Scavenger | Typical Concentration | Targeted Side Reactions/Residues |

| Water (H₂O) | 2.5% - 5% | General scavenger, helps hydrolyze t-butyl esters. sigmaaldrich.comacs.org |

| Triisopropylsilane (B1312306) (TIS) | 1% - 5% | A very effective cation scavenger, particularly for the trityl (Trt) cation. It acts as a reducing agent via hydride transfer. sigmaaldrich.comresearchgate.net |

| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine residues and scavenges trityl groups. sigmaaldrich.com Can suppress linker-based alkylation of Tryptophan. researchgate.net |

| Thioanisole | 5% | Protects against the sulfonation of Tryptophan when Arg(Pmc/Pbf) is present. sigmaaldrich.com |

A widely used general-purpose cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), though for many peptides synthesized with modern protecting groups, a simpler mixture like TFA/TIS/H₂O (95:2.5:2.5) is sufficient. sigmaaldrich.com

While the standard procedure for Wang resin involves a single-step, global deprotection and cleavage with strong TFA, more complex strategies can be employed using resins with linkers of varying acid lability. google.com For instance, very acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) allow for the cleavage of the peptide while keeping the side-chain protecting groups intact. merckmillipore.com This produces a fully protected peptide fragment that can be used in further solution-phase synthesis.

However, with the Wang resin, the acid concentration required to cleave the peptide-resin bond (typically >50% TFA) is also sufficient to remove t-butyl-based side-chain protecting groups. peptide.com Therefore, a truly sequential cleavage (peptide off the resin first) followed by deprotection (side-chains later) is not a standard strategy for this compound. Any sequential approach would typically involve the use of orthogonal protecting groups that are not acid-labile (e.g., Alloc, ivDde) and can be removed while the peptide is still on the resin, prior to the final TFA cleavage step.

On-Resin Washing and Drying Protocols

Effective on-resin washing and drying are critical steps in Solid-Phase Peptide Synthesis (SPPS) utilizing this compound. These protocols are designed to remove excess reagents, soluble by-products, and solvents from the preceding chemical reaction (e.g., Fmoc deprotection or amino acid coupling) to ensure the purity and yield of the final peptide luxembourg-bio.comgyrosproteintechnologies.com. Inadequate washing can lead to the accumulation of impurities, side reactions, and incomplete reactions in subsequent steps gyrosproteintechnologies.com.

The washing process is performed after both the deprotection and coupling stages of each cycle. The choice of solvents and the number of repetitions are crucial for the efficiency of the synthesis. The primary goal is to swell the resin beads, allowing for the diffusion and removal of trapped reactants from the polystyrene matrix altabioscience.comacs.org.

Washing Solvents and Cycles

The selection of wash solvents is dictated by their ability to swell the resin and dissolve the reagents and by-products. The most commonly employed solvents in Fmoc-SPPS with Wang resin are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) peptide.comuci.edu. DMF is the primary solvent used during the coupling and deprotection steps, making it an effective wash solvent. DCM is often used to wash the resin after DMF washes to remove residual DMF and to shrink the resin, which can be beneficial before certain reaction steps or cleavage peptide.com. Methanol is also frequently used in the final washing stages to help in the drying process peptide.comsigmaaldrich.com.

The number of wash cycles is a critical parameter. Typically, a series of washes are performed, with each wash involving the addition of the solvent, agitation or slurrying of the resin for a short period, followed by filtration luxembourg-bio.comrsc.org. Research and standard laboratory protocols have established various effective washing sequences.

Table 1: Examples of Post-Coupling and Post-Deprotection Washing Protocols

| Stage | Solvent | Number of Washes | Duration/Method | Source |

|---|---|---|---|---|

| Post-Coupling | DMF | 4 | 30 seconds each | rsc.org |

| Post-Deprotection | DMF | 6 | 30 seconds each | rsc.org |

| General Wash | DMF | 3 | Slurry the resin | peptide.com |

| General Wash | DCM | 3 | Slurry the resin | peptide.com |

| Post-Capping | DMF | 4 | N/A | uci.edu |

Recent advancements have focused on creating more sustainable and efficient SPPS protocols by minimizing solvent use. These "wash-free" or reduced-wash methods aim to decrease the significant solvent waste generated during the extensive washing steps researchgate.netnih.govdntb.gov.ua. For instance, some protocols eliminate washes after the coupling step and instead use a subsequent 4-methylpiperidine (4-MP) treatment to ensure complete Fmoc removal tandfonline.com. Another innovative approach involves the removal of a volatile base (like pyrrolidine) through evaporation at elevated temperatures, which completely eliminates the need for washing steps during the amino acid addition cycle researchgate.netnih.gov.

On-Resin Drying Protocols

The most common method for drying the resin is in vacuo (under high vacuum), often for several hours or overnight, to ensure the complete removal of volatile substances peptide.comsigmaaldrich.com. To facilitate this process, the resin is often washed with a volatile solvent like methanol or ether to shrink the resin beads and displace higher-boiling-point solvents like DMF sigmaaldrich.com. The use of a desiccant, such as potassium hydroxide (KOH), in the vacuum chamber can further aid in the drying process sigmaaldrich.comsigmaaldrich.com.

Table 2: Common Resin Drying Procedures

| Method | Description | Key Agents | Source |

|---|---|---|---|

| Vacuum Drying | Drying the resin under a high vacuum until a constant weight is achieved. | Vacuum | peptide.com |

| Pre-Cleavage Drying | Thorough washing and drying must be carried out before cleavage. | DMF, Acetic Acid, DCM, MeOH/Ether, Vacuum over KOH | sigmaaldrich.com |

It is crucial that the resin is completely dry before cleavage, as residual solvents, particularly water, can negatively impact the efficiency of the cleavage cocktail and the purity of the final peptide product.

Optimization Strategies for Peptide Synthesis with Fmoc Asp Otbu Wang Resin

Synthesis of Long and Difficult Peptide Sequences

The synthesis of long peptides or those containing hydrophobic or sterically hindered residues often presents challenges such as incomplete reactions and peptide chain aggregation. peptide.comnih.gov Specific strategies involving the resin support, solvents, and reaction conditions can be employed to mitigate these issues.

For the preparation of long or difficult peptide sequences, low-loading (LL) versions of Fmoc-Asp(OtBu)-Wang resin are highly recommended. sigmaaldrich.compeptide.comcem.com Lower loading capacity, typically in the range of 0.20 to 0.40 mmol/g, creates more space between the growing peptide chains attached to the resin. sigmaaldrich.comcem.com This increased distance reduces steric hindrance and minimizes intermolecular interactions that can lead to aggregation. peptide.com By lessening the probability of interchain associations, reagents can more easily access the reactive sites, leading to more efficient and complete coupling and deprotection steps. peptide.com

Table 1: Examples of Low-Loading Fmoc-Asp(OtBu)-Wang Resins

| Product Name | Loading Capacity (mmol/g) | Mesh Size | Base Matrix |

|---|---|---|---|

| This compound (LL) | 0.25 - 0.40 | Not Specified | Polystyrene |

| This compound LL | 0.20 - 0.40 | 100 - 200 | copoly(styrene-1% DVB) |

This table is interactive and can be sorted by column.

To further improve the synthesis of challenging peptides, hybrid resins composed of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene (PS) core are utilized. cd-bioparticles.com These PEG-PS resins combine the mechanical stability of polystyrene with the favorable solvation properties of PEG. cd-bioparticles.com The PEG component enhances the swelling of the resin in a variety of solvents used in SPPS, creating a more solution-like environment that improves reagent accessibility and reaction kinetics. cd-bioparticles.comsigmaaldrich.com This enhanced solvation helps to disrupt the secondary structures that peptide chains can form, thereby reducing aggregation effects and making these resins ideal for synthesizing longer and more difficult sequences. cd-bioparticles.com

The choice of solvent is critical in SPPS as it affects resin swelling, reagent solubility, and the aggregation state of the peptide chain. altabioscience.comcsic.es N,N-Dimethylformamide (DMF) is a conventional solvent for Fmoc chemistry, but others like N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (B109758) (DCM) are also commonly used. altabioscience.comnih.gov NMP can be a superior alternative to DMF for disrupting peptide aggregation. nih.govpeptide.com For particularly difficult sequences, the addition of chaotropic agents or solvents like dimethyl sulfoxide (B87167) (DMSO) to the primary solvent can be beneficial. sigmaaldrich.compeptide.com Research into greener solvents has identified binary mixtures, such as those containing DMSO, that can effectively solubilize reagents and maintain adequate resin swelling characteristics, offering sustainable alternatives to traditional solvents. unifi.it The solvent system must be capable of swelling the resin matrix sufficiently to allow reactants to diffuse freely. altabioscience.com

Peptide chain aggregation on the solid support is a primary cause of incomplete coupling and deprotection steps, leading to deletion sequences and low yields. peptide.comarizona.edu Aggregation arises from the formation of intermolecular hydrogen bonds, creating stable secondary structures that render the N-terminus of the growing peptide inaccessible. peptide.com Several strategies can be employed to disrupt these aggregates.

Table 2: Methodologies to Mitigate Peptide Aggregation

| Strategy | Description | Example |

|---|---|---|

| Solvent Modification | Use solvents known to disrupt hydrogen bonds or add chaotropic salts. | Switch from DMF to NMP; add DMSO to the solvent; add salts like LiCl or KSCN. sigmaaldrich.compeptide.com |

| Elevated Temperature | Increase the reaction temperature to disrupt secondary structures. | Couple at a higher temperature or utilize microwave irradiation. peptide.com |

| Backbone Modification | Introduce structural elements that disrupt hydrogen bonding. | Incorporate pseudoproline dipeptides or Dmb/Hmb-protected derivatives. sigmaaldrich.compeptide.com |

| Specialized Reagents | Use stronger deprotection agents if Fmoc removal is slow. | Switch to a deprotection reagent containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). peptide.com |

This table is interactive and can be sorted by column.

Controlled Amino Acid Incorporation

Achieving complete and accurate incorporation of each amino acid is fundamental to successful peptide synthesis. This requires careful optimization of the reaction conditions for the coupling step.

The coupling reaction involves the activation of the C-terminus of an incoming Fmoc-amino acid and its subsequent reaction with the free N-terminus of the resin-bound peptide. The efficiency of this step depends on the choice of coupling reagents, additives, base, and reaction time. sigmaaldrich.comrsc.org

Common coupling reagents include aminium/uronium salts like HBTU, HATU, and TBTU, or carbodiimides such as DIC, often used with additives like HOBt or OxymaPure. sigmaaldrich.comnih.gov HATU is generally considered a highly efficient activator, suitable for difficult couplings. nih.gov The additive plays a crucial role in accelerating the reaction and suppressing side reactions. acs.org For Asp-containing peptides, aspartimide formation is a significant risk, particularly during the piperidine-mediated Fmoc removal step. peptide.comacs.org The use of an additive like HOBt or OxymaPure in the deprotection solution can buffer the basicity and reduce the extent of this side reaction. peptide.comacs.org

Reaction parameters such as the equivalents of reagents and coupling times must be optimized. For standard couplings, a 40-minute reaction with 5 equivalents of amino acid and coupling reagents is often sufficient. rsc.org However, for difficult couplings, longer reaction times or a "double coupling" protocol, where the reaction is repeated with fresh reagents, may be necessary to ensure completion. sigmaaldrich.com

Table 3: Common Coupling Cocktails for Fmoc SPPS

| Coupling Reagent | Additive | Base (eq.) | Amino Acid (eq.) | Reagent (eq.) | Typical Time |

|---|---|---|---|---|---|

| HBTU | - | DIPEA (10) | 5 | 5 | 40 min |

| PyBOP® | - | DIPEA (10) | 5 | 5 | 1-2 h |

This table is interactive and can be sorted by column. Equivalents (eq.) are relative to the resin loading. DIPEA and DIPCDI are common abbreviations for N,N-Diisopropylethylamine and N,N'-Diisopropylcarbodiimide, respectively.

Monitoring Amino Acid Incorporation

Ensuring the complete coupling of each amino acid to the growing peptide chain anchored on the this compound is fundamental to a successful synthesis. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. Several methods are employed to monitor the progress of amino acid incorporation in real-time or after the coupling step.

Qualitative colorimetric tests are frequently used for their speed and simplicity. These tests detect the presence of unreacted primary amines on the resin-bound peptide. A positive result indicates an incomplete coupling reaction, signaling the need for a second coupling step before proceeding to the next cycle. ias.ac.in

The table below summarizes common methods for monitoring amino acid incorporation.

| Monitoring Method | Principle | Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Chromogenic Tests (e.g., with 2,4,6-trinitrobenzene sulfonic acid) | Detects the presence of free primary amines on the peptide-resin. A color change indicates incomplete coupling. ias.ac.in | Qualitative | Fast, cost-effective, easy to perform on-resin. ias.ac.in | Can give false negatives with sterically hindered N-termini; not quantitative. |

| HPLC/MS Analysis of Cleaved Sample | A small amount of resin is treated with a cleavage cocktail (e.g., TFA), and the resulting peptide is analyzed. uci.edu | Quantitative | Provides definitive confirmation of mass and purity; identifies deletion or modified sequences. uci.edu | Time-consuming; consumes a small portion of the synthesis material. |

| Fmoc Release UV Spectrophotometry | The amount of Fmoc-piperidine adduct released during deprotection is measured by UV absorbance to quantify reaction sites. peptide.com | Quantitative | Provides accurate measurement of resin loading and coupling efficiency. | Requires a UV spectrophotometer; measures completion of deprotection, not coupling directly. |

Challenges and Mitigation Strategies in Peptide Synthesis with Fmoc Asp Otbu Wang Resin

Aspartimide Formation and Epimerization

Aspartimide formation is a notorious and persistent side reaction in Fmoc-based SPPS, particularly affecting sequences containing aspartic acid. nih.goviris-biotech.de This intramolecular cyclization can lead to a cascade of undesirable byproducts, including epimerized peptides and the formation of β-peptides, which are often difficult to separate from the target peptide. iris-biotech.deiris-biotech.de

The generation of an aspartimide intermediate occurs via an intramolecular nucleophilic attack. Under the basic conditions used for the removal of the Fmoc protecting group, typically with piperidine (B6355638), the backbone amide nitrogen preceding the aspartic acid residue attacks the carbonyl group of the Asp side-chain ester. iris-biotech.deiris-biotech.de This results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the release of the tert-butyl (OtBu) protecting group. iris-biotech.de

This aspartimide intermediate is highly susceptible to further reactions. Firstly, the α-carbon of the aspartic acid residue is prone to epimerization (racemization) under basic conditions. Secondly, the succinimide ring can be opened by a nucleophile. iris-biotech.de Attack by piperidine leads to the formation of α- and β-piperidide adducts, while hydrolysis (attack by water) regenerates the peptide but as a mixture of the desired α-linked peptide and the isomeric β-linked peptide. iris-biotech.deiris-biotech.de Due to the potential for epimerization, these ring-opening reactions can result in a complex mixture of up to four different peptide impurities (D-α, L-α, D-β, L-β peptides) in addition to piperidide adducts. iris-biotech.de The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly problematic. iris-biotech.deiris-biotech.de

Several strategies have been developed to suppress the formation of the aspartimide intermediate and its subsequent byproducts. These approaches focus on modifying the deprotection conditions or altering the protecting groups to sterically hinder the initial cyclization reaction.

Bulky Side Chain Protection: A primary strategy is to replace the standard tert-butyl (OtBu) protecting group on the aspartic acid side chain with a more sterically hindered ester. iris-biotech.debiotage.com The increased bulk of these alternative protecting groups physically obstructs the backbone amide nitrogen from attacking the side-chain carbonyl, thereby reducing the rate of cyclization. iris-biotech.debiotage.com A variety of trialkylmethyl esters have been shown to be effective. researchgate.netnih.gov Studies comparing these groups have demonstrated a clear trend: increasing the steric bulk and flexibility of the protecting group significantly reduces aspartimide formation compared to the standard OtBu group. iris-biotech.deresearchgate.netresearchgate.net

| Asp Protecting Group | Relative Steric Hindrance | Effectiveness in Suppressing Aspartimide Formation |

|---|---|---|

| OtBu (tert-butyl) | Standard | Baseline; significant aspartimide formation observed. researchgate.net |

| OMpe (3-methylpent-3-yl) | Higher | Shows improvement over OtBu. nih.govbiotage.comresearchgate.net |

| ODie (2,3,4-trimethylpent-3-yl) | Higher | Demonstrates comparable or better efficacy than OMpe. researchgate.net |

| OEpe (3-ethyl-3-pentyl) | Very High | Highly effective in minimizing byproducts. nih.goviris-biotech.de |

| OBno (5-n-butyl-5-nonyl) | Extremely High | Offers a significant reduction in aspartimide formation, even in problematic sequences. researchgate.netnih.goviris-biotech.de |

Additives and Alternative Reagents: Modifying the Fmoc deprotection conditions is another effective approach.

Weaker Bases: Replacing the strong base piperidine (pKa ≈ 11.2) with a weaker base like piperazine (B1678402) or morpholine (B109124) (pKa ≈ 8.4) can significantly suppress the side reaction. iris-biotech.debiotage.comiris-biotech.de However, these weaker bases may require longer reaction times for complete Fmoc deprotection. iris-biotech.de

Backbone Protection: For particularly difficult sequences, such as Asp-Gly, a backbone protection strategy can be employed. This involves using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group is attached to the glycine (B1666218) nitrogen. iris-biotech.deiris-biotech.de This bulky group physically blocks the amide nitrogen, preventing the intramolecular cyclization, and is removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.deiris-biotech.de

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the N-terminus of the growing peptide chain, particularly during the early stages of synthesis. iris-biotech.deresearchgate.net It involves the intramolecular cyclization of the first two amino acids, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain. researchgate.netacs.org

The formation of DKPs is driven by the thermodynamic stability of the resulting six-membered ring. researchgate.net Several conditions associated with SPPS on Wang resin favor this side reaction:

Ester Linkage: The Wang resin linker attaches the first amino acid via an ester bond. This ester linkage makes the peptide-resin a better leaving group compared to the amide linkages used in resins for synthesizing C-terminal amide peptides. iris-biotech.deresearchgate.net

Basic Deprotection: The reaction is catalyzed by the basic conditions used for Fmoc deprotection. The free N-terminal amine of the second amino acid, once deprotected, acts as a nucleophile, attacking the ester linkage of the first amino acid to the resin or the amide bond between the second and third residues. iris-biotech.deacs.org

Sequence Dependence: The identity of the first two amino acids plays a crucial role. Sequences containing proline at either the C-terminal (first) or second position are exceptionally prone to DKP formation due to the conformational constraints and the inherent basicity of proline's secondary amine. iris-biotech.depeptide.com

The consequence of DKP formation is twofold: a loss of yield as the dipeptide is cleaved from the support, and the potential for the generation of deletion sequences where the first two amino acids are missing, as subsequent amino acids may attach to the newly exposed hydroxyl groups on the resin. researchgate.net

Strategies to mitigate DKP formation primarily focus on avoiding the vulnerable dipeptide-resin intermediate stage.

Dipeptide Coupling: The most common and effective strategy is to couple the third amino acid as part of a protected dipeptide unit. peptide.com For example, after coupling the first amino acid (AA1) to the resin and deprotecting it, the next coupling step uses Fmoc-AA3-AA2-OH instead of Fmoc-AA2-OH followed by Fmoc-AA3-OH. This bypasses the dipeptide-resin stage where the free N-terminal amine of the second residue is present, thus preventing the cyclization reaction.

Optimized Deprotection Reagents: The use of alternative Fmoc removal cocktails can reduce DKP formation. For instance, a solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF. nih.gov

Incomplete Reactions and Deletion Sequences

A fundamental challenge in the stepwise process of SPPS is ensuring that each reaction—both deprotection and coupling—goes to completion in every cycle. peptide.com Failure to achieve a quantitative reaction at any step results in the formation of impurities known as deletion sequences, where one or more amino acids are missing from the final peptide. nih.govresearchgate.net

Incomplete deprotection of the Fmoc group means that the N-terminal amine remains blocked and is unavailable for the subsequent coupling step. iris-biotech.de Consequently, that peptide chain does not get elongated in that cycle, resulting in a peptide missing the amino acid that was meant to be added. nih.gov Similarly, incomplete coupling occurs when the incoming activated amino acid fails to react with all the available N-terminal amines on the resin-bound peptides. This also leads to the formation of a deletion sequence. researchgate.net

These side reactions can be caused by steric hindrance from bulky amino acids or protecting groups, or by the aggregation of peptide chains on the resin support, which can physically block reagent access to the reactive sites. peptide.comnih.gov Deletion sequences are often very similar in mass and chemical properties to the desired full-length peptide, making their removal during purification extremely challenging. Therefore, ensuring complete reactions at each step, often confirmed by monitoring tests like the Kaiser test, is paramount for synthesizing high-purity peptides. peptide.com

Strategies for Ensuring Reaction Completion

Achieving complete coupling and deprotection at each cycle of solid-phase peptide synthesis is critical to prevent the formation of deletion sequences and other impurities. Several strategies are employed to monitor and ensure the completion of these reactions.

Monitoring Reaction Progress: Qualitative colorimetric tests are routinely used to monitor the presence or absence of free amines on the peptide-resin, thereby indicating the completion of coupling or deprotection steps.

Kaiser (Ninhydrin) Test: This is the most common method for detecting free primary amines. A positive result (blue bead color) after a coupling step indicates that the reaction is incomplete and requires further action.

Isatin Test: Used specifically for detecting secondary amines, such as proline, at the N-terminus of the growing peptide chain.

Chloranil Test: An alternative test for primary and secondary amines.

Driving Reactions to Completion: When monitoring indicates an incomplete reaction, several techniques can be applied:

Extended Reaction Times and Recoupling: The simplest approach is to extend the reaction time or to perform a second coupling (a "double couple") with a fresh solution of activated amino acid and coupling reagents.

Use of Potent Coupling Reagents: For sterically hindered or "difficult" couplings, employing more powerful uronium/aminium salt-based coupling reagents like HATU, HBTU, or HCTU can enhance reaction rates and yields.

In Situ Neutralization: This technique combines the neutralization of the N-terminal amine salt and the subsequent coupling step. It can improve coupling efficiency, especially in sequences prone to aggregation, by minimizing the time the free amine is exposed. peptide.com

Fmoc-Deprotection Enhancement: In cases of incomplete Fmoc group removal, the reaction time with the piperidine solution can be extended, or the step can be repeated. For particularly difficult sequences, a small amount (1-2%) of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution to facilitate complete deprotection. iris-biotech.de

The following table summarizes common monitoring tests used in Fmoc-SPPS.

| Test | Target Amine | Positive Result | Negative Result |

| Kaiser Test | Primary Amines | Blue Color | Yellow/Colorless |

| Isatin Test | Secondary Amines | Blue/Green Color | Red/Orange |

| Chloranil Test | Primary/Secondary | Blue/Green Color | Colorless |

Side Chain Modifications During Cleavage

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For Fmoc-Asp(OtBu)-Wang resin, this is typically achieved using a high concentration of trifluoroacetic acid (TFA). nih.goviris-biotech.de During this acidic treatment, highly reactive cationic species are generated from the cleavage of protecting groups (e.g., the tert-butyl cation from the OtBu group of aspartic acid) and from the Wang resin linker itself (a 4-hydroxybenzyl cation). iris-biotech.desigmaaldrich.com These carbocations can attack nucleophilic amino acid side chains within the peptide, leading to undesired modifications and the formation of impurities that can be difficult to separate from the target peptide. nih.govsigmaaldrich.com Residues such as Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible to these electrophilic attacks. nih.gov

Prevention of Tryptophan and Methionine Modification

To suppress the formation of cleavage-induced side products, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.comthermofisher.com These scavengers act by trapping the reactive carbocations before they can modify the peptide. thermofisher.com The choice of scavengers and the composition of the cleavage cocktail are critical and depend on the amino acid composition of the peptide. thermofisher.com

Tryptophan Protection: The indole (B1671886) side chain of tryptophan is highly nucleophilic and prone to alkylation by tert-butyl cations and the benzyl (B1604629) cation from the Wang resin linker. thermofisher.comresearchgate.netresearchgate.net It is also susceptible to oxidation. thermofisher.com

Scavenger Use: Triisopropylsilane (B1312306) (TIS) is a highly effective scavenger that reduces the liberated carbocations to stable, unreactive alkanes. iris-biotech.de Water is also commonly included to act as a scavenger for tert-butyl cations. wpmucdn.com 1,2-Ethanedithiol (EDT) is another potent scavenger that can prevent tryptophan alkylation. sigmaaldrich.comthermofisher.com

Side-Chain Protection: The most effective strategy to prevent modification is to use a tryptophan derivative with its indole nitrogen protected, typically with a tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Trp(Boc)-OH). sigmaaldrich.compeptide.com This protection significantly reduces the nucleophilicity of the indole ring, preventing alkylation and other side reactions during TFA treatment. sigmaaldrich.compeptide.com

Optimized Cleavage Cocktails: For peptides containing sensitive residues like tryptophan, robust cleavage mixtures have been developed. A common example is "Reagent K," which contains TFA, water, phenol, thioanisole, and EDT. nih.govsigmaaldrich.com

Methionine Protection: The thioether side chain of methionine is readily oxidized to methionine sulfoxide (B87167) (+16 Da mass increase) or methionine sulfone (+32 Da) during acidic cleavage and subsequent workup. biotage.comiris-biotech.de It can also be alkylated by carbocations. peptide.com

Reducing Agents and Scavengers: To prevent oxidation, reducing agents or their precursors are added to the cleavage cocktail. biotage.com A cocktail developed by Huang and Rabenstein, containing dimethylsulfide (DMS) and ammonium (B1175870) iodide in TFA, has been shown to be highly effective at eliminating methionine sulfoxide formation. wpmucdn.combiotage.com Dithiothreitol (DTT) can also be added to the cleavage mixture to suppress oxidation. peptide.com

Minimizing Exposure to Oxidants: Carrying out the cleavage under an inert nitrogen atmosphere and using degassed, peroxide-free solvents for precipitation can help minimize oxidation. sigmaaldrich.com

Reversibility: If oxidation does occur, methionine sulfoxide can often be reduced back to methionine after cleavage and purification by treating the peptide with reagents such as N-mercaptoacetamide or DTT. thermofisher.com

The table below details common cleavage cocktails and the functions of their components for protecting sensitive residues.

| Reagent/Cocktail | Composition | Purpose/Function |

| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose; TIS and water scavenge carbocations. iris-biotech.desigmaaldrich.com |

| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDT | Broad-spectrum protection for Trp, Met, Cys, Tyr. nih.govsigmaaldrich.com |

| Huang/Rabenstein | TFA, Dimethylsulfide (DMS), Ammonium Iodide (NH₄I) | Specifically designed to prevent methionine oxidation. wpmucdn.combiotage.com |

| Reagent B | 88% TFA, 5.8% Phenol, 4.2% H₂O, 2% TIS | Good for scavenging trityl groups but offers less protection for Met and Cys. iris-biotech.de |

Analytical and Characterization Methodologies for Fmoc Asp Otbu Wang Resin in Spps

Resin Loading Determination

The loading of the first amino acid, in this case, Fmoc-Asp(OtBu), onto the Wang resin is a critical parameter that dictates the scale of the synthesis and the stoichiometry of subsequent reagents. peptide.com An accurate determination of this initial loading is essential for achieving high yields and purity. biotage.com

A widely used and reliable method for determining the substitution level of Fmoc-amino acids on the resin is the spectrophotometric quantification of the fluorenylmethyloxycarbonyl (Fmoc) group. This method is based on the cleavage of the base-labile Fmoc protecting group and the subsequent measurement of the UV absorbance of the resulting dibenzofulvene-piperidine adduct. biotage.comnih.gov

The procedure involves treating a precisely weighed sample of the dry Fmoc-Asp(OtBu)-Wang resin with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). peptide.com The basic conditions facilitate the removal of the Fmoc group, which then reacts with piperidine to form an adduct that exhibits strong UV absorbance. biotage.com The absorbance of this solution is measured at a specific wavelength, typically around 301 nm, where the adduct has a maximum absorbance. peptide.comnih.gov

The resin loading (L), expressed in mmol/g, can then be calculated using the Beer-Lambert law. biotage.com The formula for this calculation is:

L (mmol/g) = (A × V) / (m × ε × l)

Where:

A is the measured absorbance at the specific wavelength.

V is the total volume of the cleavage solution in mL.

m is the mass of the dried resin sample in mg.

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct in L·mol⁻¹·cm⁻¹. Values for ε at ~301 nm are reported in the range of 7100 to 8100 M⁻¹cm⁻¹. nih.gov A commonly used value is 7800 M⁻¹cm⁻¹. peptide.com

l is the path length of the cuvette in cm (typically 1 cm).

Some studies suggest that measuring the absorbance at a secondary, shallower peak around 289.8 nm can reduce the impact of wavelength accuracy variations between different spectrophotometers, potentially leading to a more robust and precise determination. nih.gov

| Parameter | Symbol | Typical Value/Unit | Description |

| Absorbance | A | Unitless | Measured UV absorbance of the cleavage solution. |

| Volume | V | mL | Total volume of the piperidine/DMF solution used. |

| Resin Mass | m | mg | Accurately weighed mass of the dry resin. |

| Molar Extinction Coefficient | ε | L·mol⁻¹·cm⁻¹ | A constant for the dibenzofulvene-piperidine adduct (e.g., 7800 at 301 nm). peptide.com |

| Path Length | l | cm | The width of the spectrophotometer cuvette (usually 1 cm). |

| Resin Loading | L | mmol/g | The calculated substitution level of the resin. |

On-Resin Reaction Monitoring

To ensure the efficiency of the peptide chain elongation, it is crucial to monitor the completion of both the Fmoc deprotection and the amino acid coupling steps. chempep.com Incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. ijrps.com Several qualitative and quantitative methods are available for on-resin analysis.

Qualitative colorimetric tests are rapid and sensitive methods used to detect the presence of free primary and secondary amines on the resin surface. ijrps.compeptide.com

Kaiser Test: This is a highly sensitive test for the presence of free primary amines. ijrps.comsemanticscholar.org A small sample of the resin is treated with ninhydrin reagents. The appearance of an intense blue color on the resin beads and in the solution indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. peptide.com It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminal proline, which yields a less distinct red or brown color. ijrps.compeptide.com

Chloranil Test: When the N-terminal amino acid is a secondary amine like proline, the Chloranil test is a more reliable alternative. peptide.com This test involves treating the resin sample with solutions of acetaldehyde and chloranil. A positive result, indicating the presence of a free secondary amine, is a blue or green coloration of the resin beads. chempep.com This test will also give a positive result for primary amines. chempep.com

| Test | Target Amine | Positive Result | Negative Result |

| Kaiser Test | Primary Amines | Intense Blue Color peptide.com | Colorless to Yellow chempep.com |

| Chloranil Test | Secondary Amines (and Primary) | Dark Blue to Green Beads chempep.com | Colorless to Yellowish Beads chempep.com |

High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy is a powerful, non-invasive technique for analyzing molecules attached to a solid support. It provides detailed structural information about the peptide chain while it is still bound to the this compound. This method allows for the direct observation of reaction intermediates and can be used to monitor the progress of coupling reactions and identify potential side reactions. nih.gov

HR-MAS NMR is particularly useful for studying peptide aggregation on the resin, a phenomenon that can hinder reaction kinetics. nih.gov By examining the NMR spectra, researchers can assess the solvation state of the peptide-resin and detect conformational changes that may indicate aggregation. For instance, improved resolution of resonance peaks is often observed in better-solvated conditions, which correlates with the swelling of the resin. nih.gov

Post-Cleavage Peptide Characterization

After the peptide synthesis is complete, the peptide is cleaved from the Wang resin. The final and most critical analytical step is to determine the purity and identity of the synthesized peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for assessing the purity of a crude peptide product after cleavage. mtoz-biolabs.comhplc.eu This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, truncated peptides, or peptides with remaining side-chain protecting groups. creative-proteomics.com

The separation principle of RP-HPLC is based on the differential partitioning of the sample components between a non-polar stationary phase (typically a C18-bonded silica column) and a polar mobile phase. mtoz-biolabs.com A gradient of an organic solvent, such as acetonitrile, in water is typically used to elute the peptides from the column. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. mtoz-biolabs.com

The eluted peptides are detected by a UV detector, commonly at a wavelength of around 214-220 nm, where the peptide backbone amide bonds absorb strongly. creative-proteomics.com A pure peptide will ideally show a single, sharp peak in the chromatogram. creative-proteomics.com The purity is generally expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (e.g., MALDI-TOF MS) for Product Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and widely adopted analytical technique in solid-phase peptide synthesis (SPPS) for the rapid and accurate identification of the final peptide product. This method is particularly well-suited for analyzing biomolecules like peptides, as it is a "soft" ionization technique that minimizes fragmentation, allowing for the determination of the molecular weight of the intact peptide.

In the context of peptides synthesized on this compound, MALDI-TOF MS is employed after the peptide has been fully assembled and cleaved from the solid support. The process involves co-crystallizing the cleaved peptide with a matrix material on a target plate. This matrix absorbs the energy from a pulsed laser, leading to the desorption and ionization of the peptide molecules. The ionized peptides are then accelerated in an electric field and their time of flight to a detector is measured. This time is directly proportional to the mass-to-charge ratio (m/z) of the ion, allowing for a precise determination of the peptide's molecular weight.

The primary application of MALDI-TOF MS in this context is to verify the identity of the synthesized peptide by comparing the experimentally observed molecular weight with the theoretically calculated mass. This comparison confirms the successful synthesis of the desired peptide sequence and can also provide insights into the presence of any impurities or byproducts from the synthesis.

Detailed Research Findings

While the use of MALDI-TOF MS is a standard procedure for the characterization of peptides synthesized via Fmoc-SPPS on Wang resin, specific detailed research findings for a peptide synthesized on this compound are exemplified by the synthesis and analysis of a model peptide.

For instance, in a representative synthesis of a tripeptide, H-Asp-Gly-Phe-OH, initiated on this compound, the expected theoretical molecular weight would be calculated based on the sum of the monoisotopic masses of the constituent amino acid residues plus the mass of a water molecule. Following cleavage from the resin and deprotection of the side chains, the crude peptide is subjected to MALDI-TOF MS analysis.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the target peptide. The accuracy of the mass measurement allows for high confidence in the identification of the product. The presence of other minor peaks could indicate deletion sequences (resulting from incomplete coupling), products with remaining protecting groups, or byproducts formed during cleavage.

The data obtained from such an analysis is typically presented in a table comparing the calculated and observed masses, providing clear evidence of the successful synthesis.

| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed m/z ([M+H]⁺) | Ion Species |

|---|---|---|---|

| H-Asp-Gly-Phe-OH | 321.11 | 322.12 | [M+H]⁺ |

This data demonstrates the utility of MALDI-TOF MS in confirming the identity of the target peptide with high accuracy. The close correlation between the calculated and observed mass provides strong evidence for the successful synthesis of the desired product on the this compound.

Advanced Applications and Derivatizations of Peptides Synthesized on Fmoc Asp Otbu Wang Resin

Synthesis of Protected Peptide Fragments

The synthesis of fully protected peptide fragments is a key strategy for the production of large proteins through convergent synthesis, where smaller, protected peptides are coupled together in solution or on a solid support. springernature.com While standard cleavage from Wang resin using strong acids like trifluoroacetic acid (TFA) typically removes all acid-labile side-chain protecting groups simultaneously, specific methodologies can be employed to release peptide fragments with their side-chain protection intact. springernature.comgoogle.com

This approach requires a cleavage method that is selective for the resin linker bond while preserving the tert-Butyl (tBu), trityl (Trt), N-Boc, and Pbf groups on the peptide side chains. springernature.comnih.gov One such method involves using anhydrous HCl in various alcohols, which can cleave the peptide from the Wang resin to generate a C-terminal ester while leaving acid-sensitive protecting groups untouched. nih.gov This strategy is crucial for fragment condensation, as the protected side chains prevent unwanted side reactions during subsequent coupling steps. google.com The ability to generate these protected building blocks is essential for techniques like native chemical ligation (NCL) and other fragment-based approaches in protein engineering. springernature.comarkat-usa.org

| Cleavage Goal | Typical Reagents | Protecting Groups Removed | Resulting C-Terminus |

| Global Deprotection | >90% Trifluoroacetic Acid (TFA) with scavengers | All acid-labile groups (e.g., OtBu, Boc, Trt, Pbf) | Carboxylic Acid |

| Protected Fragment | Anhydrous HCl in alcohol (e.g., 0.2-3 M HCl in MeOH) | None (selective cleavage) | Methyl Ester |